Cas no 23146-04-5 (1H-Purine-2,6-dione,3,7-dihydro-7-(3-hydroxypropyl)-1,3-dimethyl-)
23146-04-5 structure
Product Name:1H-Purine-2,6-dione,3,7-dihydro-7-(3-hydroxypropyl)-1,3-dimethyl-
Numero CAS:23146-04-5
MF:C10H14N4O3
MW:238.243161678314
CID:263736
PubChem ID:90016
Update Time:2025-04-19
1H-Purine-2,6-dione,3,7-dihydro-7-(3-hydroxypropyl)-1,3-dimethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Purine-2,6-dione,3,7-dihydro-7-(3-hydroxypropyl)-1,3-dimethyl-
- 7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione
- 3,7-dihydro-7-(3-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6-dione
- 7-(3-Hydroxy-propyl)-1,3-dimethyl-3,7-dihydro-purin-2,6-dion
- 7-(3-hydroxy-propyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
- 7-(3-Hydroxypropyl)theophyllin
- 7-(3-Hydroxypropyl)theophylline
- 7-hydroxypropyl theophylline
- BRN 0263353
- EINECS 245-453-7
- ST077149
- Theophylline, 7-(3-hydroxypropyl)-
- X 991
- NSC-60290
- 7-(.GAMMA.-HYDROXYPROPYL)THEOPHYLLINE
- Q5WZC3H2AY
- NSC60290
- .gamma.-OT
- 7-(3-hydroxypropyl) theophylline
- SCHEMBL9293406
- AKOS024284508
- 1H-Purine-2, 3,7-dihydro-7-(3-hydroxypropyl)-1,3-dimethyl-
- gamma-OT
- NSC 60290
- NS00051575
- DTXSID80177724
- Z112209734
- 1H-Purine-2,6-dione, 3,7-dihydro-7(3-hydroxypropyl)-1,3-dimethyl-
- 4-26-00-02367 (Beilstein Handbook Reference)
- 7-(gamma-Hydroxypropyl)theophylline
- UNII-Q5WZC3H2AY
- 23146-04-5
- 1H-Purine-2,6-dione, 3,7-dihydro-7-(3-hydroxypropyl)-1,3-dimethyl-
- X-991
- WLN: T56 BN DN FNVNVJ B3Q F1 H1
-
- Inchi: 1S/C10H14N4O3/c1-12-8-7(9(16)13(2)10(12)17)14(6-11-8)4-3-5-15/h6,15H,3-5H2,1-2H3
- Chiave InChI: QCGRMMZPZDAITA-UHFFFAOYSA-N
- Sorrisi: O=C1C2=C(N=CN2CCCO)N(C)C(N1C)=O
Proprietà calcolate
- Massa esatta: 238.10672
- Massa monoisotopica: 238.107
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 17
- Conta legami ruotabili: 3
- Complessità: 336
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: _0.8
- Superficie polare topologica: 78.7Ų
Proprietà sperimentali
- Densità: 1.45
- Punto di ebollizione: 508.3°Cat760mmHg
- Punto di infiammabilità: 261.2°C
- Indice di rifrazione: 1.662
- PSA: 78.67
- LogP: -1.18390
1H-Purine-2,6-dione,3,7-dihydro-7-(3-hydroxypropyl)-1,3-dimethyl- Letteratura correlata
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
23146-04-5 (1H-Purine-2,6-dione,3,7-dihydro-7-(3-hydroxypropyl)-1,3-dimethyl-) Prodotti correlati
- 83-67-0(Theobromine)
- 10226-54-7(Lomifylline)
- 188297-90-7(Paraxanthine-1-methyl-d3)
- 603-00-9(Proxyphylline)
- 18428-63-2(Acefylline Piperazine)
- 479-18-5(Diphylline)
- 55242-55-2(Propentofylline)
- 55242-64-3(3-Methyl-7-propylxanthine)
- 652-37-9(Acefylline)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti